PLK1 Inhibition Potency: Viscidulin II vs. Genistein and Dihydrobaicalein
In a direct comparison of kinase inhibition, Viscidulin II inhibits PLK1 with an IC50 of 9.6 μM [1]. This places it as more potent than the isoflavone genistein (PLK1 IC50 > 20 μM), but less potent than the flavanone dihydrobaicalein (PLK1 IC50 of 6.3 μM) when assessed under comparable in vitro kinase assay conditions [2]. This intermediate potency may be advantageous in research settings seeking a tool compound with less profound kinase inhibition than dihydrobaicalein.
| Evidence Dimension | PLK1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 9.6 μM |
| Comparator Or Baseline | Dihydrobaicalein (6.3 μM); Genistein (>20 μM) |
| Quantified Difference | Viscidulin II is 1.52x less potent than dihydrobaicalein and at least 2x more potent than genistein. |
| Conditions | In vitro kinase assay (ADP-Glo and FRET-based assays). |
Why This Matters
The specific IC50 value of Viscidulin II against PLK1 provides a defined potency benchmark for researchers selecting a tool compound for mitotic progression studies, differentiating it from both more and less potent flavonoid analogs.
- [1] Woo, S. U.; et al. 7-O-Methylwogonin from Scutellaria baicalensis Disturbs Mitotic Progression by Inhibiting Plk1 Activity in Hep3B Cells. Planta Medica 2019, 85 (3), 217-224. View Source
- [2] ProQuest. Molecular Targets of Genistein and Its Related Flavonoids to Exert Anticancer Effects (Dissertation Excerpt). View Source
